N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a thiophene ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the azepane ring and the ethoxybenzamide moiety. Key steps may include:
Thiophene Synthesis: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or metal-catalyzed cyclization of alkynes.
Azepane Introduction: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane derivatives and appropriate electrophiles.
Benzamide Formation: The final step involves the coupling of the thiophene-azepane intermediate with 2-ethoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the azepane ring.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the benzamide moiety.
Substitution: Various functionalized azepane derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Azepane Derivatives: Compounds like piperidine derivatives share structural similarities and may have comparable biological activities.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-19-11-6-5-10-17(19)21(24)22-16-18(20-12-9-15-26-20)23-13-7-3-4-8-14-23/h5-6,9-12,15,18H,2-4,7-8,13-14,16H2,1H3,(H,22,24) |
InChI Key |
LMYVQRAZTQQLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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